1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid is a complex organic compound classified within the bipiperidine derivatives. This compound features an acetyl group attached to one nitrogen atom of a piperidine ring and a carboxylic acid group attached to another nitrogen atom in the bipiperidine structure. Its molecular formula is , and it has a molecular weight of approximately 254.33 g/mol. The unique structural characteristics of this compound make it a subject of interest in various scientific studies and applications, particularly in medicinal chemistry and biochemical research .
The synthesis of 1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid typically involves several key steps:
The synthesis can be optimized for industrial production by employing continuous flow reactors and automated techniques to enhance yield and purity. Purification methods such as recrystallization and chromatography are also utilized to isolate the final product effectively .
The molecular structure of 1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid consists of two piperidine rings connected by a single bond, with functional groups positioned at specific nitrogen atoms. The acetyl group contributes to its reactivity, while the carboxylic acid group allows for typical acid-base interactions.
1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid can undergo various chemical reactions:
The mechanism of action for 1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid involves its interaction with specific biological targets, such as enzymes and receptors. It has been shown to influence metabolic pathways by modulating enzyme activity, particularly those involved in fatty acid metabolism like acetyl-CoA carboxylase. This modulation can affect cellular functions including lipid biosynthesis and gene expression .
1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid is typically a solid at room temperature with properties that may vary based on purity and environmental conditions.
The compound exhibits significant reactivity due to its functional groups:
The applications of 1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid span multiple scientific fields:
The molecular architecture of 1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid integrates two critical functional groups—acetyl and carboxyl—at stereoelectronically optimized positions on its bipiperidine scaffold. This fused ring system comprises two piperidine units connected via a C–N bond, creating distinct "northern" (N¹'-substituted) and "southern" (C³-substituted) hemispheres [3]. The acetyl group (–COCH₃) at the N¹' position of the northern piperidine introduces a compact, hydrogen-bond-accepting moiety that reduces basicity while preserving conformational flexibility. Concurrently, the carboxylic acid (–COOH) at the C³ position of the southern piperidine provides a hydrogen-bond-donating and -accepting group with pH-dependent ionization capabilities (pKa ≈ 4–5) [2] [5].
This dual-functionalization strategy exploits the scaffold’s three-dimensional topology to position the acetyl and carboxyl groups in divergent spatial orientations. Computational models indicate a preferred "anti" conformation where the acetyl carbonyl and carboxyl groups project away from each other, minimizing steric clashes and enabling simultaneous interactions with complementary binding sites (e.g., enzyme catalytic pockets) [2]. The carboxyl group’s placement on the southern ring’s meta-equatorial axis further enhances its solvent exposure, facilitating salt-bridge formation with basic residues like arginine or lysine—a feature critical for neurological target engagement [4] [8].
Table 1: Spatial and Electronic Properties of Functional Groups in 1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid
Functional Group | Position | Key Electronic Features | Role in Molecular Interactions |
---|---|---|---|
Acetyl (–COCH₃) | N¹' | σ-acceptor, π-donor; dipole = 2.7 D | H-bond acceptance; hydrophobic contact |
Carboxyl (–COOH) | C³ | Ionizable (pKa ~4.5); dipole = 1.4 D | Salt-bridge formation; H-bond donation |
The bipiperidine core serves as a privileged scaffold for central nervous system (CNS) therapeutics due to its ability to mimic endogenous polyamine conformations while resisting metabolic degradation. The acetyl group at N¹' functions as a bioisostere of bulkier amide or sulfonamide groups, mitigating P-glycoprotein efflux risks by maintaining moderate lipophilicity (calculated cLogP = 0.25) [2] [5]. This strategic substitution preserves the conformational rigidity necessary for target selectivity, as evidenced by nuclear magnetic resonance (NMR) studies showing restricted rotation (ΔG‡ > 14 kcal/mol) around the bipiperidine C–N bond when acetylated [4].
Compared to unsubstituted bipiperidine (e.g., CHEBI:80763), the C³-carboxyl group introduces electrostatic constraints that favor a chair-chair conformation. This geometry positions the carboxyl group equatorially, reducing steric strain and enabling optimal vectoring toward biological targets like neurotransmitter receptors or transporters [3] [8]. Molecular dynamics simulations further reveal that the acetyl-carboxyl substitution pattern stabilizes a "folded" intramolecular conformation in nonpolar environments (e.g., lipid bilayers), potentially enhancing blood-brain barrier permeability by shielding polar surfaces [2] [5].
Table 2: Isosteric Replacements in Bipiperidine-Based Neurological Ligands
Original Group | Isostere | Rationale for Replacement | Biological Impact |
---|---|---|---|
Piperidine N–H | N–Acetyl | Reduced basicity; metabolic stability | Enhanced CNS penetration; lower CYP450 inhibition |
Aliphatic Carboxyl | Tetrazole | Similar acidity; improved lipophilicity | Mixed results in membrane permeability |
Ethylene linker | –CH₂O– or –CH₂S– | Altered polarity and H-bond capacity | Variable receptor affinity |
1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid shares significant pharmacophoric homology with established chemokine receptor 5 (CCR5) antagonists, notably Maraviroc analogs. Like Maraviroc’s critical tropane-derived pharmacophore, this compound’s bipiperidine scaffold provides a rigid, alicyclic foundation that positions hydrogen-bond acceptors/donors at vectors complementary to CCR5’s extracellular allosteric pocket [5] [8]. Key structural parallels include:
However, divergent features offer potential advantages:
Table 3: Structural Comparison with Privileged CCR5 Antagonist Scaffolds
Structural Feature | 1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid | Classical CCR5 Antagonist (e.g., Maraviroc analog) |
---|---|---|
Core Scaffold | 1,4'-Bipiperidine (fused rings) | 8-Azabicyclo[3.2.1]octane (tropane) |
Hydrogen-Bond Acceptor | Acetyl carbonyl (Position: N¹') | Amide/triazole carbonyl |
Acidic/Anionic Group | Carboxyl (Position: C³) | Tetrazole or carboxylic acid |
Distance Between Key Groups | 6.3–6.8 Å | 5.9–6.2 Å |
Molecular Weight Range | 226–542 Da [1] [8] | 400–550 Da |
This hybrid architecture positions 1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid as a versatile precursor for next-generation CCR5 antagonists or neurokinin (NK1) receptor modulators, where bipiperidine carboxylates demonstrate enhanced subtype selectivity over spirocyclic competitors [5] [8].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: